1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid is Stromelysin-1 , a human protein . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis.
Biochemical Analysis
Biochemical Properties
1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in the respiratory system, causing specific target organ toxicity . The nature of these interactions is primarily inhibitory, leading to changes in enzyme activity and subsequent biochemical reactions.
Cellular Effects
The effects of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can cause skin irritation and serious eye irritation, indicating its impact on cellular membranes and signaling pathways . Additionally, it may cause respiratory irritation, suggesting its effect on respiratory epithelial cells and related cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Over time, the compound may degrade, leading to reduced efficacy and altered cellular responses. Long-term studies in vitro and in vivo have shown that the compound can cause methemoglobinemia, indicating its potential for causing long-term cellular damage .
Dosage Effects in Animal Models
The effects of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including skin and respiratory irritation . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Preparation Methods
The preparation of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid involves several synthetic routes. One common method includes the reaction of 4-methoxy-4-biphenylamine with cyclohexanecarboxylic acid in the presence of a sulfonylating agent. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. The reaction mixture is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various biphenyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Comparison with Similar Compounds
1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
4-Methoxy-4-biphenylamine: A precursor in the synthesis of the compound.
Cyclohexanecarboxylic acid: Another precursor used in the synthesis.
Sulfonylating agents: Various sulfonylating agents like sulfonyl chlorides and sulfonyl anhydrides can be used in the preparation of similar compounds.
The uniqueness of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
IUPAC Name |
1-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-26-17-9-5-15(6-10-17)16-7-11-18(12-8-16)27(24,25)21-20(19(22)23)13-3-2-4-14-20/h5-12,21H,2-4,13-14H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKSOMBIPMPTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3(CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660086 | |
Record name | 1-[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-48-7 | |
Record name | 1-[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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